molecular formula C12H21NO10S3 B1239057 [[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate CAS No. 28463-23-2

[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate

Cat. No. B1239057
CAS RN: 28463-23-2
M. Wt: 435.5 g/mol
InChI Key: SWJBBJAXMGWLFJ-PMJTYKONSA-N
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Description

[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate, also known as [[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate, is a useful research compound. Its molecular formula is C12H21NO10S3 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research

This compound’s structure indicates potential for pharmaceutical applications, particularly as an inhibitor for certain biological pathways. Its similarity to known structures involved in diabetes treatment suggests it could be investigated as an SGT2 inhibitor . SGT2 inhibitors are used to lower blood glucose levels by preventing glucose reabsorption in the kidneys .

properties

CAS RN

28463-23-2

Product Name

[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate

Molecular Formula

C12H21NO10S3

Molecular Weight

435.5 g/mol

IUPAC Name

[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate

InChI

InChI=1S/C12H21NO10S3/c1-25-4-2-3-6(11(18)13-23-26(19,20)21)12(24)10(17)9(16)8(15)7(5-14)22-12/h2,4,6-10,14-17,24H,3,5H2,1H3,(H,13,18)(H,19,20,21)/b4-2+/t6?,7-,8-,9+,10-,12+/m1/s1

InChI Key

SWJBBJAXMGWLFJ-PMJTYKONSA-N

Isomeric SMILES

CS/C=C/CC(C(=O)NOS(=O)(=O)O)[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)S

SMILES

CSC=CCC(C(=O)NOS(=O)(=O)O)C1(C(C(C(C(O1)CO)O)O)O)S

Canonical SMILES

CSC=CCC(C(=O)NOS(=O)(=O)O)C1(C(C(C(C(O1)CO)O)O)O)S

synonyms

4-methylthio-3-butenyl GL
4-methylthio-3-butenyl glucosinolate
glucoraphasatin

Origin of Product

United States

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